molecular formula C9H12N2O B580820 Fenuron-d5 CAS No. 1219802-06-8

Fenuron-d5

Cat. No.: B580820
CAS No.: 1219802-06-8
M. Wt: 169.239
InChI Key: XXOYNJXVWVNOOJ-DKFMXDSJSA-N
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Description

Fenuron-d5 is a derivative of urea, characterized by the presence of a phenyl ring substituted with deuterium atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Fenuron-d5 typically involves the reaction of 1,1-dimethylurea with a deuterated phenyl isocyanate. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the isocyanate. The general reaction scheme is as follows:

1,1-Dimethylurea+Deuterated Phenyl IsocyanateThis compound\text{1,1-Dimethylurea} + \text{Deuterated Phenyl Isocyanate} \rightarrow \text{this compound} 1,1-Dimethylurea+Deuterated Phenyl Isocyanate→this compound

Industrial Production Methods

Industrial production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and reaction control. The use of deuterated reagents, although more expensive, is justified by the enhanced stability and unique properties imparted by the deuterium atoms.

Chemical Reactions Analysis

Types of Reactions

Fenuron-d5 can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

Fenuron-d5 has several applications in scientific research:

    Chemistry: Used as a stable isotope-labeled compound in mechanistic studies and tracer experiments.

    Biology: Employed in metabolic studies to track the incorporation and transformation of deuterium-labeled compounds.

    Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

    Industry: Utilized in the synthesis of specialty chemicals and materials with enhanced stability and performance.

Mechanism of Action

The mechanism of action of Fenuron-d5 involves its interaction with specific molecular targets, depending on the context of its use. In medicinal chemistry, the deuterium atoms can influence the metabolic stability of the compound, leading to slower metabolic degradation and prolonged activity. The molecular targets and pathways involved are specific to the biological system under investigation.

Comparison with Similar Compounds

Similar Compounds

    1,1-Dimethylurea: A non-deuterated analog used in organic synthesis and as an intermediate in the production of pharmaceuticals.

    1,3-Dimethylurea: Another urea derivative with different substitution patterns, used in various chemical applications.

    N,N’-Dimethylurea: A symmetric dimethylurea used in the synthesis of heterocyclic compounds and as a reagent in organic chemistry.

Uniqueness

Fenuron-d5 is unique due to the presence of deuterium atoms, which impart enhanced stability and distinct isotopic properties. This makes it particularly valuable in research applications where isotopic labeling is required.

Properties

IUPAC Name

1,1-dimethyl-3-(2,3,4,5,6-pentadeuteriophenyl)urea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O/c1-11(2)9(12)10-8-6-4-3-5-7-8/h3-7H,1-2H3,(H,10,12)/i3D,4D,5D,6D,7D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XXOYNJXVWVNOOJ-DKFMXDSJSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)NC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])NC(=O)N(C)C)[2H])[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

A 1/2-liter autoclave was charged with nitrobenzene (30.0 g.), dimethylammonium sulphide (40 g.) benzene (60 g.) and carbon monoxide to a pressure of 50 atmospheres. The temperature of the autoclave was raised to 110° C and its contents were maintained at this temperature with stirring for 21/2 hours. The pressure was renewed to 50 atmospheres at intervals as required by passing in more carbon monoxide. The contents of the autoclave were then allowed to cool below 70° C before being removed and distilled to separate the volatiles, which included unreacted nitrobenzene. The residue, weighing 16 g., was recrystallised from a mixture of benzene and 60-80 petroleum ether to give 1,1-dimethyl-3-phenylurea (12.3 g.).
Quantity
30 g
Type
reactant
Reaction Step One
[Compound]
Name
dimethylammonium sulphide
Quantity
40 g
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reactant
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60 g
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reactant
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reactant
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Synthesis routes and methods II

Procedure details

Phenylurea or 1,3-diphenylurea; 83(22):180415j.
Quantity
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[Compound]
Name
180415j
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Synthesis routes and methods III

Procedure details

3.35 g (0.038 mol) of N,N-dimethylurea and 2.33 g (0.025 mol) of aniline were added with stirring into 28 ml of 1,2,4-trichlorobenzene. The reaction mixture was slowly heated to 205° C., dimethylamine being passed in from 60° C. After 5.5 hours, 11.8 g (0.27 mol) of dimethylamine had been passed in and the reaction was complete. The reaction mixture was cooled to room temperature, whereupon a precipitate deposited. The precipitate was filtered off, washed with 1,2,4-trichlorobenzene, dried and then boiled in water. The aqueous mixture was cooled, and the precipitate was filtered off with suction and dried. 3.3 g of N-phenyl-N',N'-dimethylurea, i.e. 81% of theory, having a melting point of 130° to 133° C. were obtained in this way.
Quantity
3.35 g
Type
reactant
Reaction Step One
Quantity
2.33 g
Type
reactant
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Quantity
28 mL
Type
reactant
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11.8 g
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